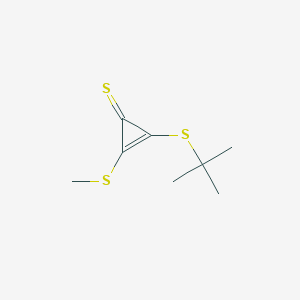
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is a chemical compound known for its unique structure and properties It is composed of a 2,6-dimethylphenyl group and a 9H-fluoren-9-yl group bonded to an oxophosphanium center
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium typically involves the reaction of 2,6-dimethylphenyl lithium with 9H-fluoren-9-yl phosphine oxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form phosphines, which are useful intermediates in organic synthesis.
Substitution: It can participate in substitution reactions where the oxophosphanium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium salts.
科学研究应用
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium center can coordinate with metal ions, facilitating catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways involved in organic synthesis and material science.
相似化合物的比较
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- (2,6-Dimethylphenyl)(9H-fluoren-9-yl)phosphine oxide
Comparison: (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is unique due to its oxophosphanium center, which imparts distinct reactivity and coordination properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in catalysis and material science make it a valuable compound in research and industry.
属性
CAS 编号 |
90255-60-0 |
|---|---|
分子式 |
C21H18OP+ |
分子量 |
317.3 g/mol |
IUPAC 名称 |
(2,6-dimethylphenyl)-(9H-fluoren-9-yl)-oxophosphanium |
InChI |
InChI=1S/C21H18OP/c1-14-8-7-9-15(2)20(14)23(22)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3/q+1 |
InChI 键 |
HOIUYGPNNACMIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)[P+](=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
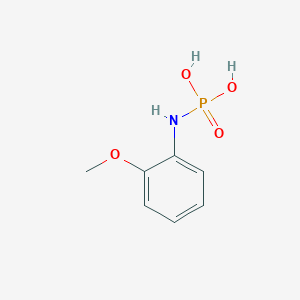
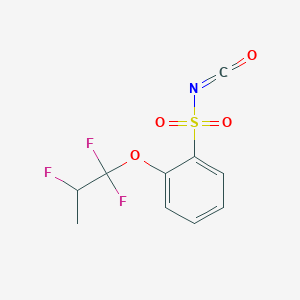
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
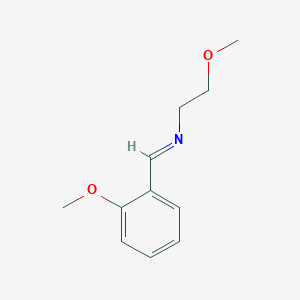
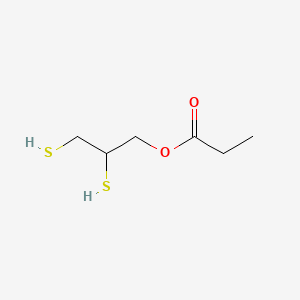
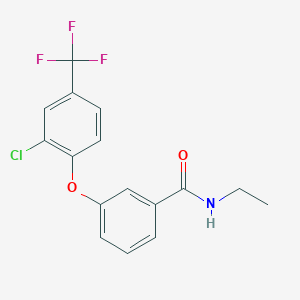
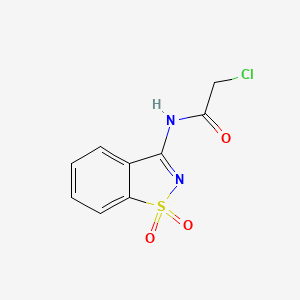
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


